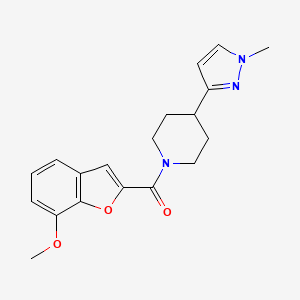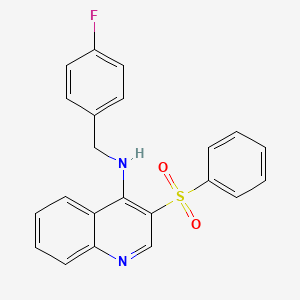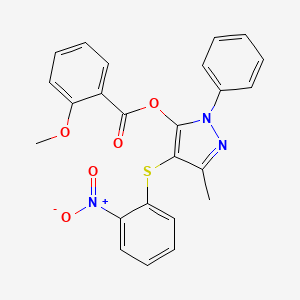![molecular formula C24H24ClF6N3O B3003286 1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine CAS No. 2061178-03-6](/img/structure/B3003286.png)
1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C24H24ClF6N3O and its molecular weight is 519.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
- Fluspirilen and Penfluridol Synthesis : This compound is crucial in the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group. These pharmaceuticals are synthesized through rhodium catalyzed hydroformylation, showing the importance of such compounds in complex pharmaceutical syntheses (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Neurological and Psychiatric Research
- Anti-Acetylcholinesterase Activity : Piperidine derivatives, including compounds similar to the one , have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds are significant in neurological research, particularly in the development of potential treatments for conditions like dementia (Sugimoto et al., 1990).
Gastrointestinal Research
- Gastrointestinal Motility Effects : Piperidine derivatives have been evaluated for their effect on gastrointestinal motility, showing potential as novel prokinetic agents with reduced side effects. This suggests the application of such compounds in treating gastrointestinal disorders (Sonda et al., 2004).
Antitumor Research
- Anticancer Activities : Certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have been investigated for their potential anticancer activities. This indicates the significance of piperazine compounds in developing new anticancer treatments (Yurttaş et al., 2014).
Insecticide Research
- Insecticide Development : The compound PAPP, which shares structural similarities, has been used as a lead compound for designing new insecticides. This demonstrates the compound's utility in developing insecticides with novel modes of action (Cai et al., 2010).
Metabolic and Enzymatic Studies
- Metabolism of Antineoplastic Drugs : Studies on compounds like flumatinib, an antineoplastic tyrosine kinase inhibitor, show how piperazine derivatives are metabolized in humans, which is crucial for understanding drug metabolism and developing safer pharmaceuticals (Gong et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClF6N3O/c25-21-15-19(32-9-7-17(8-10-32)24(29,30)31)5-6-20(21)22(35)34-13-11-33(12-14-34)18-3-1-16(2-4-18)23(26,27)28/h1-6,15,17H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWXJSQIIPLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)


![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)

![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)

![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3003220.png)

![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)
